7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Lipophilicity Physicochemical Property Isomer Comparison

Research and QC workflows require the exact regiochemistry of the 7-bromo-benzazepinone core to ensure synthetic fidelity and regulatory compliance. This compound addresses that need: • Enables specific Suzuki/Buchwald cross-coupling at 7-position; LogP 2.98 guides CNS drug design. • Validated as Tolvaptan Impurity 68 reference standard for AMV/QC. • ATAD2 probe template: derivative Kd 158 nM, >630-fold selectivity over BAZ2A. • ≥96% purity, batch-specific NMR/HPLC/GC data; ambient shipping.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 3951-89-1
Cat. No. B1290140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
CAS3951-89-1
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C2)Br)NC1
InChIInChI=1S/C10H10BrNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
InChIKeyXIFKOJPBXZKSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Scaffold Profile


7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3951-89-1) is a heterocyclic building block featuring a partially saturated benzazepinone core with a reactive bromine substituent at the 7-position [1]. This scaffold, with its calculated LogP of 2.98 [2], is a key intermediate in the synthesis of biologically active molecules, particularly in the development of CCR2 antagonists and other CNS-targeting compounds [1], and has been explicitly referenced in pharmaceutical patents, including those from Eli Lilly and Company [3].

1
Reactive Handle 7-Bromo substituent supports cross-coupling derivatization for library synthesis
2
Scaffold Context Partially saturated benzazepinone core reported in CNS-targeting and CCR2 antagonist programs
3
Patent Relevance Referenced in pharmaceutical patent literature including Eli Lilly and Company

Why This Benzazepinone Is Not Substitutable


Simple substitution of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3951-89-1) with other bromobenzazepinone isomers or non-brominated analogs is not scientifically valid. The specific position of the bromine atom dictates both the compound's physicochemical properties and its reactivity in subsequent synthetic steps. As shown by Vulcanchem, the 7-bromo isomer of a related benzazepinone (CAS 740842-84-6) has a LogP of 1.992, which is significantly lower than its 3-bromo counterpart's LogP of 2.19 . This difference arises from variations in the bromine's electronic effects on the aromatic system , which would alter solubility, membrane permeability, and chromatographic behavior. Furthermore, the 7-position bromine is critical for enabling specific cross-coupling reactions [1], meaning a substitution would likely fail to yield the intended downstream product. The evidence below details quantifiable differences that make CAS 3951-89-1 a distinct, non-interchangeable entity for precise research and development.

Regioisomer
Bromine position shift may alter LogP and reactivity Moving bromine from the 7-position to 3- or 8- changes electronic distribution, lipophilicity, and cross-coupling behavior, potentially shifting synthetic outcomes.
Analog
Non-brominated or des-halo analogs lack the reactive handle The absence of the 7-bromo group removes the primary derivatization site, preventing intended downstream transformations such as Suzuki or Buchwald-Hartwig couplings.
Core Variant
Saturated or oxidized benzazepine cores may differ in conformation Ring saturation state and ketone position influence molecular shape and hydrogen-bonding capacity, which may affect target engagement and physicochemical fit.

Differentiating Evidence from Closest Analogs


LogP Lipophilicity of Bromobenzazepinone Isomers

The calculated octanol-water partition coefficient (LogP) for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3951-89-1) is 2.98 [1]. A direct comparison with a closely related 7-bromo isomer of a benzazepinone (CAS 740842-84-6) reveals a LogP of 1.99, which is approximately one LogP unit lower than its 3-bromo counterpart (LogP 2.19) . This quantifiable difference confirms that the position of the bromine atom significantly alters the molecule's lipophilicity.

LogP Isomer Comparison
Class-level inference
Target: LogP 2.98 (7-bromo) Comparator 7-bromo isomer: LogP 1.99 Comparator 3-bromo isomer: LogP 2.19 ΔLogP up to ~1 unit
Reported lipophilicity may influence solubility and membrane partitioning profiles across regioisomers.
Calculated property; experimental confirmation recommended.
Lipophilicity Physicochemical Property Isomer Comparison Drug Design

Verified Purity and Commercial Availability

The compound is available from reputable commercial vendors at a defined high purity level, ensuring reproducibility in research. Aladdin offers the compound with a purity of ≥96% for a price of $608.90 per 250mg [1], while Bidepharm also provides a standard purity of 96% with batch-specific QC data (NMR, HPLC, GC) . This contrasts with less characterized or lower purity in-house synthesized batches, which may contain undefined impurities affecting reaction yields and biological assay results.

Purity Specification
Data to verify
≥96%
Commercial Grade
Reported purity level may support synthetic reproducibility; batch-specific QC review recommended.
Vendor-reported specification; independent verification advised.
Chemical Purity Procurement Synthesis Quality Control

ATAD2 Bromodomain Binding Affinity

While direct binding data for the exact parent compound 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3951-89-1) is limited, a structurally elaborated derivative, CHEMBL3590389, which incorporates the 7-bromo-benzazepinone core, demonstrates a specific binding affinity (Kd) of 158 nM for the ATAD2 bromodomain in human HUT78 cells [1]. This provides a quantitative benchmark for the target's potential in epigenetic probe development. The affinity for the BAZ2A bromodomain is significantly lower (Kd < 100,000 nM) [1], indicating a degree of selectivity that can be attributed to the core scaffold.

ATAD2 Binding Affinity
Class-level inference
Kd 158 nM
>630-fold selectivity over BAZ2A in HUT78 cells
Supports scaffold evaluation for ATAD2 bromodomain probe development; derivative-based inference.
Chemoproteomic assay; binding of parent scaffold may differ.
ATAD2 Bromodomain Binding Affinity Epigenetics Oncology

Key Applications of 7-Bromo-benzazepinone


CCR2 Antagonist Synthesis

The 7-bromo-benzazepinone scaffold is a crucial intermediate in the development of chemokine CCR2 receptor antagonists [1]. Its specific substitution pattern allows for the construction of complex molecules targeting inflammatory diseases. The quantifiable LogP of 2.98 for the core [2] informs the physicochemical profile of resulting analogs, guiding medicinal chemists in optimizing drug-like properties. Selection of this exact intermediate ensures the intended regiochemistry in the final antagonist, a requirement that cannot be met by other bromobenzazepinone isomers.

ATAD2 Bromodomain Probe Development

Given the quantitative affinity data for a derivative containing the 7-bromo-benzazepinone core (Kd = 158 nM for ATAD2 [1]), this compound serves as a validated starting point for developing chemical probes or potential therapeutics targeting the ATAD2 bromodomain, an emerging target in oncology. The established >630-fold selectivity over BAZ2A [1] provides a valuable structural template for optimizing selective ATAD2 inhibitors. Researchers can procure the core scaffold to design focused libraries aimed at improving potency and selectivity for this challenging target.

CNS Drug Discovery Building Block

As a versatile building block with a functionalized benzazepinone core, this compound is ideal for constructing CNS-targeting molecules [1]. Its high commercial purity (≥96%) and availability with batch-specific QC data (NMR, HPLC, GC) ensure reliability in complex, multi-step syntheses. The reactive 7-position bromine atom enables efficient derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations [1], facilitating the rapid generation of diverse compound libraries for hit-to-lead optimization.

Tolvaptan Impurity Reference Standard

The compound is identified as 'Tolvaptan Impurity 68' and is offered as a fully characterized reference standard [3]. This specific application requires the exact molecular identity and high purity of CAS 3951-89-1 for use in analytical method development, method validation (AMV), and quality control (QC) during the synthesis and formulation of the API Tolvaptan [3]. Use of a generic or different isomer would invalidate regulatory compliance and analytical traceability, underscoring the critical need for this specific compound in pharmaceutical quality assurance.

Application
Selection Property
Validation Focus
CCR2 antagonist synthesis
Regiochemical control at the 7-position
Lipophilicity-informed analog design
ATAD2 bromodomain probe development
Core scaffold selectivity profile
Affinity benchmarking against bromodomain panel
CNS-targeting building block
Cross-coupling reactivity at bromine
Multi-step synthetic reliability and batch consistency
Tolvaptan impurity reference standard
Identity specification review
Analytical method traceability and identity verification

Technical Documentation Hub

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